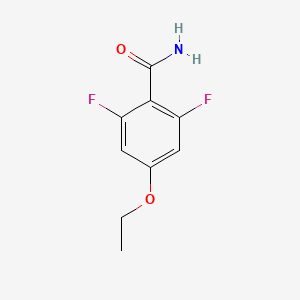

4-Ethoxy-2,6-difluorobenzamide

説明

Overview of Benzamide (B126) Scaffold Significance in Organic and Medicinal Chemistry

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in organic and medicinal chemistry. ontosight.ai These derivatives are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. Their significance stems from the amide group's ability to form stable hydrogen bonds with biological targets like enzymes and receptors, a critical interaction for modulating their activity. nih.gov This structural motif is found in drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and anti-inflammatory agents. The versatility of the benzamide core allows for extensive chemical modification, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their pharmacological profiles.

Strategic Role of Fluorination in Modulating Chemical and Biological Properties of Organic Compounds

The introduction of fluorine atoms into organic molecules is a widely used strategy in modern drug discovery and materials science. tandfonline.comnih.gov Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for significant modulation of a compound's characteristics. tandfonline.combenthamdirect.com

Key impacts of fluorination include:

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic breakdown by enzymes. This can prolong the half-life of a drug in the body. nih.gov

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and improve bioavailability. benthamdirect.comnih.gov

Binding Affinity: The high electronegativity of fluorine can alter the electron distribution in a molecule, potentially leading to stronger interactions with protein targets. tandfonline.comnih.gov

Conformational Control: Fluorine atoms can influence the preferred three-dimensional shape of a molecule, which can be crucial for optimal binding to a biological receptor.

Approximately 20% of all pharmaceuticals contain fluorine, a testament to its strategic importance in drug design. nih.gov

| Property | Influence of Fluorine Substitution | Citation |

| Metabolic Stability | Increased due to the high strength of the C-F bond. | tandfonline.comnih.gov |

| Lipophilicity | Generally increased, affecting absorption and distribution. | benthamdirect.comnih.gov |

| Binding Affinity | Can be enhanced through altered electronic interactions. | tandfonline.comnih.gov |

| pKa | Can be lowered, affecting ionization and bioavailability. | tandfonline.com |

| Molecular Conformation | Can be restricted or altered, influencing receptor fit. | nih.gov |

Contextualization of the 2,6-Difluorobenzamide (B103285) Motif in Academic Inquiry

The 2,6-difluorobenzamide motif has garnered significant attention in academic and industrial research, particularly in the development of antibacterial agents. semanticscholar.orgmdpi.com This specific substitution pattern has been identified as a key feature in a class of compounds that inhibit the bacterial cell division protein FtsZ. nih.govsemanticscholar.org

Research has shown that the two fluorine atoms at positions 2 and 6 of the benzene ring play a crucial role in the compound's activity. A conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) revealed that the fluorine atoms force the carboxamide group to be non-planar with the aromatic ring. nih.gov This pre-disposed, non-planar conformation is believed to be favorable for binding to the allosteric site of the FtsZ protein. nih.gov This structural insight highlights the importance of the 2,6-difluoro substitution pattern for achieving potent biological activity. The motif is a central component in the design of new antibiotics aimed at combating drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.orgmdpi.comnih.gov

Current Research Trajectories and Academic Significance of 4-Ethoxy-2,6-difluorobenzamide and Related Analogues

While dedicated research focusing exclusively on this compound is not extensively published, its structure places it at the intersection of several important research trajectories. Its academic significance can be inferred from the study of its close analogues and the established roles of its constituent chemical features.

The synthesis of related compounds often involves a modular approach. For instance, the synthesis of FtsZ inhibitors with similar structures has started from commercially available 2,6-difluoro-3-methoxybenzamide, which undergoes demethylation to reveal a hydroxyl group that can then be further modified. vulcanchem.com A plausible synthetic route to this compound could involve the etherification of a 2,6-difluoro-4-hydroxybenzamide (B1430188) precursor.

Computational studies on the isomer 4-ethoxy-2,3-difluoro benzamide have been conducted to analyze its structural and spectral properties using density functional theory (DFT). researchgate.netresearchgate.net Such theoretical investigations help in understanding the electronic and vibrational characteristics of these molecules. Although a different isomer, this research indicates an academic interest in the physicochemical properties of ethoxy-difluorobenzamide structures.

Structure

3D Structure

特性

IUPAC Name |

4-ethoxy-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNGDTJVZFEUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 2,6 Difluorobenzamide

Vibrational Spectroscopic Investigations: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide group are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The asymmetric stretching mode typically occurs at a higher wavenumber than the symmetric stretching mode. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) should be observable near 1600 cm⁻¹.

Aromatic C-H stretching vibrations are predicted to be present as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group would appear in the 2980-2850 cm⁻¹ region. The C-O-C stretching of the ether linkage is expected to produce a strong band in the 1260-1000 cm⁻¹ range. The C-F stretching vibrations of the difluorinated benzene (B151609) ring are characteristically found in the 1300-1000 cm⁻¹ region.

The FT-Raman spectrum complements the FT-IR data. The aromatic ring vibrations are expected to be prominent in the Raman spectrum, with characteristic bands in the 1600-1400 cm⁻¹ region. The symmetric stretching of the C-F bonds may also give rise to a noticeable Raman signal.

A comparative analysis with the experimentally determined vibrational frequencies of the isomeric compound, 4-ethoxy-2,3-difluorobenzamide, reveals similar expected regions for the key functional group vibrations, with minor shifts attributable to the different substitution pattern of the fluorine atoms on the benzene ring.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for 4-Ethoxy-2,6-difluorobenzamide

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3400 | Weak |

| N-H Symmetric Stretch | ~3250 | Weak |

| Aromatic C-H Stretch | ~3050 | Moderate |

| Aliphatic C-H Stretch | 2980-2850 | Moderate |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend (Amide II) | ~1600 | Moderate |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O-C Stretch | 1260-1000 | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis:

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. A comprehensive analysis using ¹H, ¹³C, ¹⁹F, and 2D NMR techniques provides an unambiguous structural determination of this compound.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, ethoxy, and amide protons. The amide protons (-CONH₂) would likely appear as a broad singlet in the downfield region, typically between 7.5 and 8.5 ppm, due to quadrupole broadening and potential hydrogen exchange.

The ethoxy group will present as a characteristic ethyl pattern: a quartet and a triplet. The methylene (B1212753) protons (-OCH₂-) are expected to resonate as a quartet around 4.1 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm, coupled to the methylene protons.

The aromatic region will display a signal for the two equivalent protons on the benzene ring. Due to the symmetrical substitution pattern, the protons at positions 3 and 5 are chemically equivalent. These protons are expected to appear as a triplet in the range of 6.7-6.9 ppm, with coupling to the two adjacent fluorine atoms.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CONH₂ | 7.5 - 8.5 | Broad Singlet |

| Ar-H (H3, H5) | 6.7 - 6.9 | Triplet |

| -OCH₂CH₃ | ~4.1 | Quartet |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around 165 ppm.

The aromatic carbons will show characteristic shifts influenced by the fluorine and ethoxy substituents. The carbons directly bonded to fluorine (C2 and C6) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling and are expected in the region of 158-162 ppm. The carbon attached to the ethoxy group (C4) is predicted to be around 155-159 ppm. The carbon bearing the amide group (C1) will likely resonate in the 115-120 ppm range, and the aromatic carbons C3 and C5 are expected around 100-105 ppm.

The ethoxy group carbons will appear in the upfield region, with the methylene carbon (-OCH₂-) at approximately 65 ppm and the methyl carbon (-CH₃) at around 15 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C2, C6 | 158-162 (d, ¹JCF) |

| C4 | 155-159 |

| C1 | 115-120 |

| C3, C5 | 100-105 |

| -OCH₂CH₃ | ~65 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing the fluorine atoms in the molecule. Due to the symmetry of this compound, the two fluorine atoms at positions 2 and 6 are chemically equivalent and will produce a single signal in the ¹⁹F NMR spectrum. This signal is expected to appear as a triplet, due to coupling with the two neighboring aromatic protons (H3 and H5). The chemical shift for fluorine atoms on a benzene ring is typically in the range of -110 to -140 ppm relative to a CFCl₃ standard.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A clear cross-peak between the methylene quartet and the methyl triplet of the ethoxy group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show cross-peaks between the aromatic protons and their attached carbons, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key correlations would be expected between the aromatic protons (H3/H5) and the surrounding carbons (C1, C2/C6, C4), as well as between the methylene protons of the ethoxy group and the C4 aromatic carbon.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry is used to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound (C₉H₉F₂NO₂), the theoretical exact mass can be calculated.

Calculated Exact Mass:

C: 9 x 12.000000 = 108.000000

H: 9 x 1.007825 = 9.070425

F: 2 x 18.998403 = 37.996806

N: 1 x 14.003074 = 14.003074

O: 2 x 15.994915 = 31.989830

Total (C₉H₉F₂NO₂): 201.060135

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the correct elemental formula. The fragmentation pattern in the mass spectrum would likely show initial loss of the ethoxy group or the amide group, consistent with the fragmentation of similar benzamide (B126) derivatives.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The precise solid-state molecular geometry and conformational preferences of this compound are best determined through single-crystal X-ray diffraction. While a specific crystal structure for this compound is not publicly available in crystallographic databases, a comprehensive analysis can be inferred from the crystal structure of the closely related parent compound, 2,6-difluorobenzamide (B103285). The crystallographic data for 2,6-difluorobenzamide provides a foundational understanding of the core benzamide moiety's geometry and intermolecular interactions, which are expected to be largely retained in its 4-ethoxy derivative.

The crystal structure of 2,6-difluorobenzamide reveals significant details about its molecular conformation. A key feature of the 2,6-difluorobenzamide motif is its non-planar conformation. nih.gov The steric hindrance and electronic repulsion from the two fluorine atoms flanking the amide group force the amide moiety to twist out of the plane of the benzene ring. nih.gov This is a critical structural aspect, as conjugation would typically favor a planar arrangement. Conformational analysis of similar 2,6-difluorobenzamide-containing molecules has shown that the lowest energy conformation is indeed non-planar. nih.gov

In the solid state, the molecules of 2,6-difluorobenzamide will pack in a crystalline lattice, stabilized by a network of intermolecular hydrogen bonds formed by the amide group's -NH2 and carbonyl functionalities. The ethoxy group in this compound would introduce additional conformational flexibility and would likely influence the crystal packing through weak van der Waals interactions. The orientation of the ethoxy group relative to the benzene ring would be a key conformational variable.

Table 1: Crystallographic Data for the Related Compound 2,6-Difluorobenzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅F₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 3.8450(10) |

| c (Å) | 14.234(3) |

| α (°) | 90 |

| β (°) | 108.89(3) |

| γ (°) | 90 |

| Volume (ų) | 639.4(3) |

| Z | 4 |

Note: This data is for the parent compound 2,6-difluorobenzamide, as a proxy for discussing the core structure of this compound.

Table 2: Selected Bond Lengths and Angles for 2,6-Difluorobenzamide

| Bond/Angle | Value |

|---|---|

| C-C (aromatic) | ~1.37 - 1.39 Å |

| C-F | ~1.35 Å |

| C-C(O) | ~1.50 Å |

| C=O | ~1.24 Å |

| C-N | ~1.33 Å |

| C-C-C (aromatic) | ~118 - 121° |

| F-C-C | ~118 - 120° |

| O=C-N | ~122° |

Note: These are typical bond lengths and angles for the 2,6-difluorobenzamide moiety and are expected to be very similar in this compound.

Computational and Theoretical Studies of 4 Ethoxy 2,6 Difluorobenzamide

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the ground state geometry of molecules. nist.gov By applying DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), the molecule's lowest energy conformation can be determined by optimizing all bond lengths, bond angles, and dihedral angles.

For 4-Ethoxy-2,6-difluorobenzamide, the calculations would reveal the precise three-dimensional arrangement of its atoms. A key feature of the 2,6-difluorobenzamide (B103285) motif is the steric interaction between the fluorine atoms at the ortho positions and the amide group. This interaction is known to force the amide group out of the plane of the benzene (B151609) ring, resulting in a non-planar or twisted conformation. nih.gov This contrasts with simpler benzamides, which often favor a more planar structure to maximize conjugation. nih.gov The ethoxy group at the para-position would also have its geometry optimized, particularly the C-O-C bond angle and the orientation of the ethyl chain.

A DFT analysis would produce a detailed table of these optimized geometrical parameters.

Table 1: Predicted Optimized Geometrical Parameters from DFT Calculations

| Parameter | Description | Expected Value |

|---|---|---|

| C-C (ring) | Aromatic carbon-carbon bond lengths | ~1.39 - 1.41 Å |

| C-F | Carbon-fluorine bond lengths | ~1.35 Å |

| C(ring)-C(amide) | Bond between the ring and the amide carbon | ~1.50 Å |

| C=O | Carbonyl double bond length | ~1.23 Å |

| C-N | Amide carbon-nitrogen bond length | ~1.35 Å |

| C(ring)-O | Bond between the ring and the ethoxy oxygen | ~1.36 Å |

| O-C-C-N | Dihedral angle defining the twist of the amide group | Significantly non-zero (e.g., 20°-60°) |

Quantum Chemical Analyses of Molecular Reactivity and Stability

Quantum chemical calculations provide insights into a molecule's global reactivity and stability through various descriptors. These are often derived from the energies of the frontier molecular orbitals. Parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S) can be calculated to build a comprehensive reactivity profile. nih.gov

A molecule with a high ionization potential and low electron affinity is generally more stable and less reactive. Chemical hardness (η) is a measure of resistance to charge transfer; a harder molecule is less reactive. nih.gov The analysis for this compound would quantify these characteristics, reflecting the combined electronic effects of its substituent groups.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich ethoxy group and the benzene ring, while the LUMO would be concentrated on the electron-deficient benzamide (B126) group and the fluorinated ring. The calculated energy gap would provide a quantitative measure of the molecule's stability.

Table 2: Representative Chemical Reactivity Indices

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Global Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / η | Inverse of hardness |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov The MEP map illustrates regions of varying electrostatic potential, color-coded to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They would be concentrated around the highly electronegative atoms: the carbonyl oxygen of the amide group, the fluorine atoms, and the ethoxy oxygen atom.

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The most positive potential would be located on the hydrogen atoms of the amide (-NH₂) group, making them potential hydrogen bond donors.

Neutral Potential (Green): These regions would be found on the carbon atoms of the benzene ring and the ethyl group.

The MEP map provides a clear, intuitive guide to the molecule's intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. This method provides a detailed picture of charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would likely highlight several key interactions:

Intramolecular Charge Transfer: Significant charge delocalization from the lone pairs of the ethoxy oxygen atom (donor) to the antibonding π* orbitals of the aromatic ring (acceptor).

Hyperconjugation: Interactions between the lone pairs of the fluorine atoms and the carbonyl oxygen with adjacent antibonding σ* orbitals.

Resonance Effects: Delocalization from the nitrogen lone pair of the amide group into the antibonding π* orbital of the carbonyl group, which is characteristic of the amide bond.

Higher E(2) values indicate stronger electronic interactions and greater stabilization of the molecule.

Conformational Analysis through Theoretical Modeling

As indicated by DFT, the 2,6-difluoro substitution pattern is expected to have a profound impact on the molecule's conformation. A detailed conformational analysis, often performed by systematically rotating key dihedral angles (like the one between the aromatic ring and the amide group) and calculating the corresponding energy, can map the potential energy surface.

Studies on similar molecules, such as 2,6-difluoro-3-methoxybenzamide (B3025189), have shown that the steric clash between the ortho-fluorine atoms and the amide group prevents a planar conformation. nih.gov The lowest-energy state is found at a specific, non-zero dihedral angle. nih.gov This enforced non-planarity is not a minor structural quirk; it can be critical for the molecule's ability to fit into specific binding sites, such as the allosteric pocket of the FtsZ protein, a known target for this class of compounds. nih.gov The energetic barrier to rotation around the C(ring)-C(amide) bond would also be determined, providing insight into the molecule's structural flexibility.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and intramolecular charge transfer (ICT) characteristics can exhibit Non-Linear Optical (NLO) properties. These materials can alter the properties of light passing through them and are important in optoelectronic applications. The NLO response is primarily determined by the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov

Table 3: Predicted Non-Linear Optical (NLO) Properties

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures charge separation |

| Mean Polarizability | ⟨α⟩ | Measures molecular response to an electric field |

| First Hyperpolarizability | βtot | Measures the second-order NLO response |

Molecular Docking Simulations for Ligand-Target Interactions:

Molecular docking simulations for 2,6-difluorobenzamide derivatives consistently predict binding within a specific pocket on the FtsZ protein, known as the interdomain cleft. This cleft is situated between the N-terminal and C-terminal domains of the protein.

Characterization of Proposed Binding Sites (e.g., FtsZ interdomain cleft)

The FtsZ interdomain cleft is a well-characterized binding site for various inhibitors. For the 2,6-difluorobenzamide scaffold, this site is of particular importance. In silico docking studies have shown that compounds with this core structure, including those with an ethoxy linker, likely bind in this cleft, adjacent to the H7 core helix. researchgate.net The characterization of this binding site is crucial for understanding the mechanism of action of these potential antibacterial agents. The hydrophobic nature of this pocket is a key feature, accommodating the aromatic and aliphatic portions of the inhibitors.

Detailed Analysis of Hydrogen Bonding and Hydrophobic Interactions

The binding of 2,6-difluorobenzamide derivatives to the FtsZ interdomain cleft is stabilized by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The amide group of the 2,6-difluorobenzamide moiety is a critical pharmacophore, forming key hydrogen bonds with amino acid residues within the binding site. Docking models for related compounds have identified specific interactions:

The amide (-CONH2) group can act as a hydrogen bond donor, interacting with the backbone carbonyl of Val207 and the side chain of Asn263 .

The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, forming an interaction with the backbone amide of Leu209 .

These interactions anchor the benzamide portion of the molecule within the binding pocket.

Hydrophobic Interactions: The difluorinated benzene ring and the ethoxy group of this compound are predicted to engage in significant hydrophobic interactions. The hydrophobic cleft of the FtsZ interdomain provides a favorable environment for these nonpolar moieties. Key residues contributing to these interactions in related molecules include Val203 and Val297 . The fluorine atoms on the benzene ring can also contribute to favorable interactions within the pocket.

| Interacting Residue | Type of Interaction |

| Val207 | Hydrogen Bond (Donor) |

| Asn263 | Hydrogen Bond (Donor) |

| Leu209 | Hydrogen Bond (Acceptor) |

| Val203 | Hydrophobic |

| Val297 | Hydrophobic |

Scoring Function Validation and Binding Affinity Prediction

While specific scoring function validation and binding affinity predictions for this compound are not available in the reviewed literature, the general approach for this class of compounds involves the use of computational scoring functions to estimate the binding free energy. These functions take into account the hydrogen bonds, hydrophobic interactions, and other energetic contributions to predict the stability of the ligand-protein complex. The validation of these scoring functions is typically performed by comparing the predicted binding affinities with experimentally determined values for a set of known FtsZ inhibitors. For the broader class of 2,6-difluorobenzamide derivatives, these computational predictions have been instrumental in guiding the synthesis and evaluation of more potent analogues.

Structure Activity Relationship Sar Studies Centered on the 2,6 Difluorobenzamide Scaffold

Impact of the Ethoxy Group at C4 on Biological Interaction Profiles

While direct experimental data on the structure-activity relationship of 4-Ethoxy-2,6-difluorobenzamide is not extensively available in the reviewed literature, the impact of the ethoxy group at the C4 position can be inferred from studies on related benzamide (B126) derivatives. The introduction of an alkoxy group, such as ethoxy, at the C4 position of the benzamide ring can influence the compound's biological activity through several mechanisms:

Electronic Effects: The ethoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. This alteration in electronic distribution can affect the binding affinity of the molecule to its biological target by modifying electrostatic interactions and hydrogen bonding capabilities of the nearby amide group.

Lipophilicity and Pharmacokinetics: The addition of an ethoxy group generally increases the lipophilicity of a molecule. This can have a significant impact on its pharmacokinetic properties, such as membrane permeability, solubility, and metabolic stability. An optimal level of lipophilicity is often crucial for a compound to reach its target site in sufficient concentration.

Steric Factors: The size and orientation of the ethoxy group can introduce steric hindrance that may either promote or hinder binding to a target protein. Depending on the topology of the binding site, the ethoxy group could fit into a hydrophobic pocket, leading to enhanced affinity, or it could clash with amino acid residues, resulting in decreased activity.

In studies of other substituted benzamides, the position and nature of the substituent on the aromatic ring have been shown to be critical for activity. For instance, in a series of 2,6-difluorobenzamide (B103285) derivatives designed as FtsZ inhibitors, modifications at the 3-position with various alkoxy groups have been extensively explored, demonstrating that the length and nature of the alkyl chain significantly modulate antibacterial potency. While this does not directly describe the C4 position, it highlights the sensitivity of the benzamide scaffold to substitutions.

To illustrate the potential impact of C4-substitutions, the following table presents hypothetical data based on general medicinal chemistry principles, showing how variations at the C4 position could influence biological activity.

| Substituent at C4 | Hypothetical IC50 (µM) | Rationale |

| H | 5.0 | Baseline activity of the unsubstituted compound. |

| OCH3 (Methoxy) | 3.5 | Small alkoxy group may fit into a small hydrophobic pocket and improve activity through favorable interactions. |

| OCH2CH3 (Ethoxy) | 2.8 | The slightly larger ethoxy group might provide a better fit into a hydrophobic pocket compared to methoxy, enhancing binding affinity. |

| OCH(CH3)2 (Isopropoxy) | 4.2 | Increased bulk of the isopropoxy group could introduce steric clashes within the binding site, leading to reduced activity. |

| Cl (Chloro) | 6.1 | An electron-withdrawing group like chloro could alter the electronic properties of the benzamide in a way that is detrimental to binding. |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Influence of Fluorine Substituents at C2 and C6 on Molecular Planarity and Bioactivity

The presence of fluorine atoms at the C2 and C6 positions of the benzamide ring is a critical determinant of the biological activity of this class of compounds. Conformational analysis and molecular docking studies have revealed that these fluorine substituents play a crucial role in controlling the molecule's three-dimensional structure.

Unlike unsubstituted benzamides which tend to adopt a planar conformation to maximize conjugation between the aromatic ring and the amide group, 2,6-difluorobenzamides exhibit a non-planar or twisted conformation. This is due to the steric and electronic repulsion between the fluorine atoms and the carbonyl oxygen of the amide group. Computational studies have shown that for 2,6-difluoro-3-methoxybenzamide (B3025189), the preferential conformation has a dihedral angle of approximately -27° between the plane of the aromatic ring and the amide group. nih.gov This non-planar conformation is believed to be the bioactive conformation for FtsZ inhibition, as it allows the molecule to fit more readily into the non-planar binding site of the protein. nih.gov

The fluorine atoms also contribute to the binding affinity through direct interactions with the target protein. Molecular docking simulations have highlighted strong hydrophobic interactions between the 2-fluoro and 6-fluoro substituents and key hydrophobic residues in the allosteric binding pocket of FtsZ, such as Val203, Val297, and Asn263. nih.gov These interactions, along with hydrogen bonds formed by the amide group, anchor the inhibitor in the binding site. nih.gov Therefore, the 2,6-difluoro substitution pattern serves a dual purpose: it acts as a conformational control element to pre-organize the molecule in its active conformation and it directly participates in favorable binding interactions, thereby enhancing bioactivity. nih.gov

The following table summarizes the key contributions of the C2 and C6 fluorine atoms.

| Feature | Influence on Molecular Properties | Impact on Bioactivity |

| Steric Hindrance | Induces a non-planar conformation (dihedral angle ~ -27°). nih.gov | Pre-organizes the molecule into its bioactive conformation for target binding. nih.gov |

| Hydrophobicity | Creates hydrophobic surfaces on the aromatic ring. | Facilitates strong hydrophobic interactions with residues in the target's binding pocket. nih.gov |

| Electronic Effects | The high electronegativity of fluorine atoms alters the electronic landscape of the aromatic ring. | Can influence C-F/C=O interactions and hydrogen bonding potential of the amide group. nih.gov |

Exploration of Linker Modifications in Benzamide Derivatives and Their Conformational Effects

Studies on FtsZ inhibitors have explored various linker modifications. For instance, the length of an alkoxy linker at the 3-position of the benzamide ring has been systematically varied. Increasing the linker length from a methylenoxy to an ethylenoxy or propylenoxy chain has been shown to affect antibacterial activity. An ethylenoxy linker, for example, was found to increase the antimicrobial potency in a series of benzodioxane-benzamides, suggesting that the increased length and flexibility allowed for a better fit of the benzodioxane moiety into a deep hydrophobic pocket of the FtsZ protein.

The composition of the linker has also been a subject of investigation. Replacing the oxygen atom in a methylenoxy linker with a sulfur atom was found to have a pronounced effect on the activity of certain 2,6-difluorobenzamide derivatives. In one study, the thioether analog (with a -S-CH2- linker) showed significantly different activity compared to its ether counterpart, highlighting the importance of the electronic and geometric properties of the linker atoms.

The conformational effects of these linker modifications are a key aspect of their influence on bioactivity. A flexible linker can allow the molecule to adopt multiple conformations, one of which may be the optimal bioactive conformation. However, excessive flexibility can be detrimental due to the entropic cost of freezing the molecule into a single conformation upon binding. Therefore, a linker with optimal length and rigidity is often sought. The introduction of substituents on the linker can also constrain its conformation and lead to more potent compounds.

The table below provides examples of linker modifications and their observed effects on the activity of 2,6-difluorobenzamide derivatives.

| Linker Modification | Example | Observed Conformational/Activity Effect |

| Length Variation | Methylenoxy vs. Ethylenoxy | Lengthening the linker to ethylenoxy increased potency in some FtsZ inhibitors, suggesting a better reach into a hydrophobic pocket. |

| Compositional Change | Oxygen to Sulfur | Replacement of the ether oxygen with sulfur in the linker altered the electronic properties and bond angles, leading to a significant change in biological activity. |

| Introduction of Rigidity | Flexible alkyl chain vs. rigid cyclic linker | While not extensively documented for this specific scaffold, in general, rigid linkers can pre-organize the molecule in a bioactive conformation, potentially increasing affinity. |

Systematic Evaluation of Aromatic and Heterocyclic Ring Substitutions on Target Engagement

The 2,6-difluorobenzamide scaffold is frequently coupled to a variety of aromatic and heterocyclic ring systems to enhance target engagement and modulate physicochemical properties. The nature of this appended ring system is a major determinant of the compound's biological activity and selectivity.

For example, derivatives bearing a benzodioxane ring have shown potent antibacterial activity. Substitutions on the benzodioxane ring itself, particularly with lipophilic groups, have been found to further enhance potency against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the benzodioxane moiety and its substituents are likely involved in key hydrophobic interactions within the FtsZ binding site.

In other studies, the benzodioxane ring has been replaced with other heterocycles, such as benzoxazines and chromanes, with varying effects on activity. This systematic exploration allows for the mapping of the steric and electronic requirements of the binding pocket.

The substitution pattern on a terminal phenyl ring attached to the linker and heterocycle also plays a critical role. For instance, in a series of tripartite 2,6-difluorobenzamides, the presence and position of substituents on a terminal phenyl ring attached to a central oxadiazole ring significantly impacted the anti-staphylococcal activity.

The following table presents a comparative overview of different heterocyclic substitutions and their general impact on the activity of 2,6-difluorobenzamide derivatives.

| Heterocyclic System | General Impact on Activity | Key Interactions |

| Benzodioxane | Often associated with potent antibacterial activity, particularly against Gram-positive bacteria. | The ring system and its substituents engage in hydrophobic interactions within the target's binding site. |

| Benzothiazole | Another scaffold that has yielded potent FtsZ inhibitors. | The sulfur and nitrogen atoms can participate in specific interactions, and the bicyclic system contributes to binding through hydrophobic and pi-stacking interactions. |

| Pyridine | The nitrogen atom can act as a hydrogen bond acceptor, and the ring can be a versatile scaffold for further substitution. | Can form hydrogen bonds and participate in cation-pi interactions depending on the protonation state and the nature of the binding pocket. |

| Oxadiazole | Serves as a bioisosteric replacement for other five-membered heterocycles and can influence the overall geometry of the molecule. | The oxygen and nitrogen atoms can act as hydrogen bond acceptors, and the ring itself contributes to the overall shape and polarity. |

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in understanding the SAR of 2,6-difluorobenzamide derivatives and in the rational design of new, more potent analogs. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Several QSAR studies have been conducted on 2,6-difluorobenzamide-based FtsZ inhibitors. These studies typically employ a range of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, hydrophobic, and topological properties. By correlating these descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration or IC50 values), a predictive model can be developed.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of 2,6-difluorobenzamide derivatives. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity.

CoMFA contour maps typically show regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential is beneficial for activity.

CoMSIA contour maps provide additional information on hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

These models have provided valuable insights into the SAR of FtsZ inhibitors. For example, QSAR studies have confirmed the importance of the non-planar conformation of the 2,6-difluorobenzamide core and have highlighted the specific regions where bulky, hydrophobic substituents on the appended heterocyclic ring are likely to enhance activity. The predictive power of these QSAR models allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

A typical workflow for a QSAR study on 2,6-difluorobenzamide derivatives is outlined in the table below.

| Step | Description | Tools and Techniques |

| 1. Data Set Selection | A set of structurally related 2,6-difluorobenzamide derivatives with experimentally determined biological activities is collected. | Literature search, internal databases. |

| 2. Molecular Modeling and Alignment | 3D structures of the molecules are generated and aligned based on a common scaffold. | Molecular modeling software (e.g., SYBYL, MOE). |

| 3. Descriptor Calculation | A large number of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule. | CoMFA, CoMSIA, Dragon, etc. |

| 4. Model Generation | Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. | PLS, machine learning algorithms. |

| 5. Model Validation | The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external (e.g., prediction on a test set) validation techniques. | Leave-one-out cross-validation, r², q², predictive r². |

| 6. Interpretation and Application | The validated model is interpreted to understand the key structural features influencing activity and is used to predict the activity of new, unsynthesized compounds. | Contour map analysis, virtual screening. |

Mechanistic Research on Biological Target Interactions of Difluorobenzamide Derivatives

Cellular Assays for Mechanism of Action Elucidation in Model Organisms

Cell-based assays are indispensable for confirming that the observed in vitro activity translates into the desired antibacterial effect within a living organism and for elucidating the mechanism of action. nih.govresearchgate.net For difluorobenzamide derivatives, these assays typically involve:

Minimum Inhibitory Concentration (MIC) Determination: The MIC, which is the lowest concentration of a drug that prevents visible growth of a bacterium, is determined for a panel of clinically relevant bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Novel 3-substituted 2,6-difluorobenzamide (B103285) derivatives have shown potent activity against Bacillus subtilis and various Staphylococcus aureus strains with MIC values in the sub-µg/mL range. nih.gov

Bacterial Cytological Profiling: As mentioned previously, this involves microscopic analysis of bacterial morphology after treatment. The characteristic cell filamentation phenotype is a strong indicator that the cell division pathway is the target. nih.gov

Use of Efflux Pump-Deficient Strains: Many difluorobenzamide derivatives show potent activity against Gram-positive bacteria but are less effective against Gram-negative bacteria like Escherichia coli. nih.gov This is often due to the outer membrane permeability barrier and the action of efflux pumps that actively remove the compounds from the cell. Cellular assays using Gram-negative strains genetically engineered to lack key efflux pumps (e.g., the AcrAB-TolC system) can help determine if the compound can inhibit the target in these bacteria once it reaches the cytoplasm. mdpi.comnih.gov

Resistance Mapping: Generating and sequencing spontaneous resistant mutants is a powerful method to confirm the drug's target. Mutations conferring resistance to benzamide (B126) derivatives predominantly map to the ftsZ gene, often in codons for amino acids that line the allosteric interdomain cleft, providing definitive evidence of the target. nih.gov

Exploration of Reactive Oxygen Species Modulation by Benzamide Derivatives

The role of reactive oxygen species (ROS) in the mechanism of action of antibacterial agents is an area of active investigation. ROS, such as the superoxide anion and hydroxyl radicals, are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to cell death. nih.gov

The direct modulation of ROS by FtsZ-targeting difluorobenzamide derivatives is not a well-established primary mechanism of action. The primary antibacterial effect is attributed to the direct inhibition of cell division. However, the interplay between antibiotic-induced stress and cellular metabolic states, including the production of ROS, is complex. It has been noted that some antibiotics can induce ROS production as a secondary effect, contributing to their bactericidal activity.

Development and Characterization of Derivatives and Analogues of 4 Ethoxy 2,6 Difluorobenzamide

Design and Synthesis of Novel Benzamide (B126) Scaffolds with Modified Ethoxy Linkages

The modification of the ethoxy group at the 4-position of the benzamide ring is a critical strategy for probing structure-activity relationships (SAR) and optimizing the physicochemical properties of the parent compound. Synthetic strategies are designed to introduce diversity at this position, allowing for a systematic evaluation of how changes in the alkoxy chain affect molecular interactions and function.

Synthetic Approaches: The synthesis of analogues with modified ethoxy linkages typically begins with a precursor molecule, such as 4-hydroxy-2,6-difluorobenzamide, which can be synthesized from the corresponding fluorinated benzoic acid. The phenolic hydroxyl group serves as a versatile handle for introducing various alkoxy groups via Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) followed by nucleophilic attack on an alkyl halide (R-X). This method allows for the introduction of a wide range of modifications to the ether linkage.

Chain Length Variation: By using different alkyl halides (e.g., propyl bromide, butyl iodide), analogues with longer or shorter alkyl chains can be prepared.

Branching: The use of branched alkyl halides (e.g., isopropyl bromide, isobutyl bromide) allows for the introduction of steric bulk, which can influence binding selectivity and metabolic stability.

Functionalization: Alkyl halides containing terminal functional groups (e.g., protected alcohols, amines, or esters) can be used to synthesize derivatives that can be further conjugated to other molecules of interest. For example, using a protected halo-alcohol would yield a hydroxyalkoxy derivative after deprotection.

Cyclic Ethers: The incorporation of cyclic ether systems, such as tetrahydrofuranyl or tetrahydropyranyl moieties, can be achieved by reacting the phenolic precursor with the appropriate cyclic electrophile. nih.gov These modifications can impose conformational constraints and alter solubility. nih.gov

Research Findings: While specific studies on 4-ethoxy-2,6-difluorobenzamide are not extensively detailed in publicly available literature, research on analogous compounds, such as derivatives of the sigma (σ) receptor ligand SA4503, demonstrates the impact of such modifications. In these studies, altering the length and nature of alkoxy substituents on a phenyl ring significantly influenced binding affinity and selectivity for biological targets like dopamine (B1211576) and serotonin (B10506) transporters. nih.gov For instance, the introduction of larger, hydrophobic ether substituents, such as benzyl (B1604629) or phenylpropyl groups, led to stronger interactions with the target proteins compared to smaller alkyl ethers. nih.gov These findings suggest that modifying the ethoxy group of this compound could similarly modulate its biological profile.

| Modification Type | Example Reagent | Resulting Linkage | Potential Impact |

|---|---|---|---|

| Chain Elongation | 1-Bromopropane | -O-CH₂CH₂CH₃ (Propoxy) | Increased lipophilicity, altered binding affinity |

| Introduction of Branching | 2-Bromopropane | -O-CH(CH₃)₂ (Isopropoxy) | Increased steric hindrance, enhanced metabolic stability |

| Terminal Functionalization | 2-(Boc-amino)ethyl bromide | -O-CH₂CH₂-NH-Boc | Provides a site for further conjugation after deprotection |

| Aromatic Group Addition | Benzyl bromide | -O-CH₂-Ph (Benzyloxy) | Introduces potential for π–π stacking interactions, increased hydrophobicity nih.gov |

Synthesis and Evaluation of Fluorinated Benzamide Conjugates

Conjugation chemistry allows for the attachment of the this compound core to other molecular entities, such as reporter molecules (fluorophores), affinity tags (biotin), or imaging agents (radionuclide chelators). This strategy creates multifunctional molecules for use as research tools in cellular and in vivo systems.

Synthetic Strategies: The synthesis of benzamide conjugates requires the presence of a reactive handle on either the benzamide core or the molecule to be conjugated. This is often achieved by modifying the ethoxy group, as described in the previous section, to include a terminal reactive group like an amine, carboxylic acid, azide, or alkyne. Standard coupling chemistries are then employed:

Amide Bond Formation: A terminal amine on a modified benzamide can be coupled with a carboxylic acid on the payload molecule (or vice versa) using standard peptide coupling reagents like HATU or EDC/NHS.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction. A benzamide derivative bearing a terminal alkyne can be "clicked" onto a payload molecule functionalized with an azide, forming a stable triazole linkage. nih.gov This method is particularly useful for its high yield and compatibility with a wide range of functional groups.

| Conjugate Type | Payload | Synthetic Linkage | Evaluation Method | Key Finding |

|---|---|---|---|---|

| PET Imaging Agent | DOTA Chelator for ⁶⁸Ga | Amide Bond | PET imaging in melanoma models | Demonstrated potential for targeting melanin-positive tumors, though high hydrophilicity of the chelator can affect tumor uptake. researchgate.net |

| Theranostic Agent | Fluoronicotinamide | Amide Bond | Biodistribution studies in mice | Conjugation can lead to prolonged retention in target tissues (e.g., melanoma) compared to the parent benzamide. |

Exploration of Bioisosteric Replacements for Enhanced Research Utility

Bioisosterism involves substituting an atom or group within a molecule with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, metabolic stability, or other pharmacokinetic parameters. patsnap.com This strategy is a cornerstone of medicinal chemistry and is applied to the this compound scaffold to create analogues with improved characteristics for research applications. nih.govdrughunter.com

Key Bioisosteric Replacements:

Amide Bond Isosteres: The amide bond is susceptible to enzymatic hydrolysis. Replacing it with more stable groups can increase the half-life of a compound. Common bioisosteres for the amide group include 1,2,4-oxadiazoles, 1,2,3-triazoles, and trifluoroethylamines. nih.govu-tokyo.ac.jp These groups mimic the hydrogen bonding capabilities and geometry of the amide bond while offering greater resistance to metabolic degradation. drughunter.compressbooks.pub

Ethoxy Group Isosteres: The ethoxy group can be replaced to modulate lipophilicity, polarity, and metabolic stability. A common replacement is the thioether (-S-CH₂CH₃), which is of similar size but has different electronic properties and hydrogen bonding capacity. Other replacements include cyclopropyl (B3062369) or oxetane (B1205548) rings, which can mimic the steric volume of the ethyl group while altering lipophilicity and metabolic fate. pressbooks.pub In the development of β-adrenergic blockers, replacing an aromatic ether linkage (-O-CH₂-) with bioisosteres like -NH-CH₂- retained biological activity, confirming the importance of a hydrogen-bond accepting atom at that position. stereoelectronics.org

The strategic application of bioisosteric replacements allows for the fine-tuning of a molecule's properties, which can lead to the development of more robust and effective research tools. nih.gov

| Original Group | Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improves metabolic stability, mimics planarity and dipole moment. nih.gov | nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Mimics H-bond donor/acceptor properties, metabolically stable. pressbooks.pub | pressbooks.pub |

| Ethoxy (-OCH₂CH₃) | Thioether (-SCH₂CH₃) | Similar size, different electronics and H-bonding capacity. stereoelectronics.org | stereoelectronics.org |

| Phenyl Ring | Pyridine Ring | Introduces a hydrogen bond acceptor, alters polarity and solubility. pressbooks.pub | pressbooks.pub |

Future Perspectives and Emerging Research Avenues for Fluorinated Benzamides

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Material Discovery

The sheer scale of chemical space, estimated to contain over 10^60 molecules, makes traditional discovery methods time-consuming and expensive. nih.gov Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the design of novel fluorinated benzamides. nih.govastrazeneca.com These computational approaches are being applied across the entire discovery pipeline, from initial design to property prediction. nih.gov

Table 1: Applications of AI/ML in the Development of Novel Benzamides

| Application Area | AI/ML Technique | Potential Impact on Fluorinated Benzamides |

|---|---|---|

| Target Identification | Deep Learning, NLP | Identifies and validates novel biological targets for intervention. nih.gov |

| Virtual Screening | Graph Neural Networks | Screens vast virtual libraries to find benzamides that bind to a target. mdpi.com |

| Property Prediction | Random Forest, DNN | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov |

| De Novo Design | Generative Models (RNNs) | Designs entirely new benzamide (B126) structures with desired characteristics. nih.gov |

By integrating AI and ML, researchers can explore the potential of the fluorinated benzamide chemotype more efficiently, leading to the faster discovery of next-generation drugs and materials.

Discovery of Novel Biological Targets for Fluorinated Benzamide Intervention

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Research continues to uncover novel biological targets where benzamide-based molecules can exert a therapeutic effect. The unique properties of fluorinated benzamides make them particularly suitable for developing selective modulators for these new targets. nbinno.comacs.org

Recent research has identified several promising targets for which benzamide derivatives are being developed:

Sigma-1 Receptor (S1R) : This ligand-operated molecular chaperone is a target for neurological diseases. Novel benzamide agonists have been developed with high affinity and selectivity for S1R, showing potential in neuroprotection. researchgate.net

Sirtuin 5 (Sirt5) : As a lysine deacylase implicated in metabolic disorders and cancer, Sirt5 is a promising therapeutic target. mdpi.com Researchers are actively developing potent and selective Sirt5 inhibitors based on various chemical scaffolds, including benzamides. mdpi.com

Bacterial Cell Division Proteins : The essential bacterial protein FtsZ has emerged as a novel antibacterial target. 2,6-Difluorobenzamide (B103285) derivatives have been specifically designed and synthesized as inhibitors of FtsZ, demonstrating a new mechanism to combat drug-resistant bacteria. researchgate.net

Cereblon (CRBN) : Benzamide-type derivatives are being developed as binders for Cereblon, a component of E3 ubiquitin ligase complexes. These binders are crucial for the design of Proteolysis Targeting Chimeras (PROTACs), a new therapeutic modality designed to degrade specific disease-causing proteins. acs.org

The exploration of these and other novel targets opens up new therapeutic possibilities for fluorinated benzamides like 4-Ethoxy-2,6-difluorobenzamide, potentially leading to treatments for a wide range of diseases, from neurodegeneration to infectious diseases and cancer.

Advancements in Asymmetric Synthesis for Stereochemically Pure Analogues

The introduction of fluorine can significantly impact a molecule's conformational preferences and biological interactions. When a fluorinated benzamide contains a chiral center, the different stereoisomers (enantiomers) can have vastly different biological activities and metabolic profiles. nih.gov Consequently, the ability to synthesize stereochemically pure analogues is crucial. The field of asymmetric synthesis has made significant strides, providing powerful tools for the construction of chiral fluorinated molecules. rsc.orgnih.gov

Modern approaches to creating stereochemically pure fluorinated compounds include:

Enzymatic Approaches : Enzymes, such as flavin-dependent reductases, can be used to catalyze fluorination reactions with high enantioselectivity. the-innovation.orgthe-innovation.org This method offers a green and precise way to install fluorine atoms and control remote stereocenters. the-innovation.orgthe-innovation.org

Transition-Metal Catalysis : Chiral transition-metal complexes, often using metals like palladium or nickel, can catalyze reactions such as alkylations and arylations to construct fluorine-containing quaternary carbon centers with high enantiomeric excess (ee). rsc.org

Chiral Aminocatalysis : Small organic molecules, acting as chiral catalysts, can facilitate the asymmetric electrophilic fluorination of carbonyl compounds, providing access to enantiopure fluorinated products. nih.gov

These advanced synthetic methods allow chemists to precisely control the three-dimensional architecture of fluorinated benzamides. While specific asymmetric syntheses involving this compound are not documented, these techniques could be applied to create novel, chiral analogues with potentially enhanced potency and selectivity for their biological targets.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The study of fluorinated benzamides is increasingly an interdisciplinary endeavor. The unique properties imparted by fluorine are relevant not only in medicinal chemistry but also in materials science, creating a rich field of research at the interface of chemistry, biology, and engineering.

In Chemistry , the focus remains on developing novel and efficient synthetic methods to create new fluorinated building blocks and benzamide derivatives. nih.govgoogle.comgoogle.com This includes creating compounds like this compound, which can serve as an intermediate for more complex molecules. chemscene.comepo.org

In Biology and Medicinal Chemistry , these compounds are evaluated for their potential as therapeutic agents. Fluorinated benzamides have been developed as dopamine (B1211576) D-2 receptor tracers for PET imaging, highlighting their utility as diagnostic tools. nih.gov The strategic placement of fluorine atoms can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of a drug candidate. nbinno.com

The molecule this compound exists at this nexus, representing a chemical structure whose synthesis, biological potential, and solid-state properties are all subjects of interdisciplinary scientific interest.

Development of High-Throughput Screening Methodologies for New Benzamide Chemotypes

The discovery of new applications for fluorinated benzamides relies on the ability to test large numbers of diverse compounds for biological activity. High-Throughput Screening (HTS) is a cornerstone of modern drug discovery that enables the rapid screening of hundreds of thousands of compounds against a biological target or cellular pathway. axxam.it

HTS platforms utilize fully automated robotic systems to perform biochemical or cell-based assays in miniaturized formats (e.g., 384- or 1536-well plates). A variety of detection technologies, including luminescence, fluorescence, and high-content imaging, are employed to identify "hits"—compounds that exhibit a desired pharmacological activity. axxam.it

For the discovery of novel fluorinated benzamides, HTS is indispensable. Libraries of benzamide derivatives, potentially including variations of the this compound scaffold, can be screened against a wide array of targets to uncover new therapeutic leads. nih.govresearchgate.net The development of more sophisticated and sensitive HTS assays, including phenotypic screens that measure a compound's effect on cell morphology or function, will continue to drive the discovery of new biological roles and therapeutic applications for this important class of molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-2,6-difluorobenzamide in academic research?

- Methodology :

Start with 4-Ethoxy-3,5-difluorobenzaldehyde (CAS 883536-06-9) as a precursor .

Convert the aldehyde group (-CHO) to an amide (-CONH₂) via nucleophilic substitution using ammonium hydroxide or a primary amine.

Optimize reaction conditions by refluxing in ethanol with glacial acetic acid as a catalyst (similar to triazole derivatization methods) .

Purify the product using recrystallization or silica gel column chromatography.

- Key Considerations : Monitor reaction progress via TLC and confirm the product’s molecular weight using mass spectrometry.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns on the benzene ring and the ethoxy group .

- Mass Spectrometry (MS) : Validate the molecular formula (C₉H₁₀F₂NO₂) via high-resolution MS.

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation .

- Store in a cool, dry environment away from oxidizers.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Strategies :

- Vary solvent polarity (e.g., switch from ethanol to DMF for better solubility).

- Adjust catalyst concentration (e.g., test 1–5% glacial acetic acid) .

- Explore microwave-assisted synthesis to reduce reaction time.

- Data Analysis : Compare yields using DOE (Design of Experiments) and statistical tools to identify significant variables.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Approach :

Replicate assays under standardized conditions (e.g., fixed pH, temperature).

Validate compound purity via HPLC and NMR .

Cross-reference enzyme inhibition data with structural analogs (e.g., 2,6-Difluorobenzamide derivatives) .

- Case Study : Discrepancies in IC₅₀ values may arise from differences in cell lines or assay methodologies (e.g., fluorescence vs. radiometric assays).

Q. What mechanistic insights can be gained from studying this compound in cross-coupling reactions?

- Experimental Design :

- Use Suzuki-Miyaura coupling with boronic acid partners (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to synthesize biaryl analogs .

- Monitor reaction intermediates via in situ ¹⁹F NMR to track fluorine substituent stability .

- Advanced Characterization : X-ray crystallography can reveal steric effects of the ethoxy group on reaction kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。